Downeyoside C

Description

No information about Downeyoside C is available in the provided evidence. Typically, a detailed introduction would include:

- Chemical structure (e.g., glycoside, terpenoid, alkaloid).

- Biological source (e.g., plant, marine organism).

- Reported bioactivities (e.g., anticancer, antimicrobial).

- Synthetic or isolation methods.

Without foundational data, constructing this section is infeasible using the supplied materials .

Properties

CAS No. |

174286-15-8 |

|---|---|

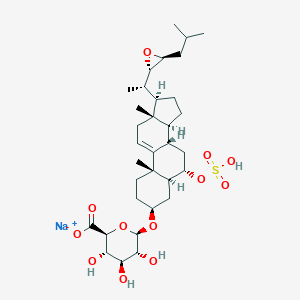

Molecular Formula |

C33H51NaO12S |

Molecular Weight |

694.8 g/mol |

IUPAC Name |

sodium;(2S,3S,4S,5R,6R)-6-[[(3S,5S,6S,8S,10S,13S,14S,17R)-10,13-dimethyl-17-[(1S)-1-[(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]ethyl]-6-sulfooxy-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C33H52O12S.Na/c1-15(2)12-24-28(43-24)16(3)19-6-7-20-18-14-23(45-46(39,40)41)22-13-17(8-10-33(22,5)21(18)9-11-32(19,20)4)42-31-27(36)25(34)26(35)29(44-31)30(37)38;/h9,15-20,22-29,31,34-36H,6-8,10-14H2,1-5H3,(H,37,38)(H,39,40,41);/q;+1/p-1/t16-,17-,18-,19+,20-,22+,23-,24-,25-,26-,27+,28-,29-,31+,32+,33+;/m0./s1 |

InChI Key |

DMZBNMVONJSNCA-DRXATRFUSA-M |

SMILES |

CC(C)CC1C(O1)C(C)C2CCC3C2(CC=C4C3CC(C5C4(CCC(C5)OC6C(C(C(C(O6)C(=O)[O-])O)O)O)C)OS(=O)(=O)O)C.[Na+] |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC=C3[C@H]2C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O)C)OS(=O)(=O)O)C)[C@H]6[C@@H](O6)CC(C)C.[Na+] |

Canonical SMILES |

CC(C)CC1C(O1)C(C)C2CCC3C2(CC=C4C3CC(C5C4(CCC(C5)OC6C(C(C(C(O6)C(=O)[O-])O)O)O)C)OS(=O)(=O)O)C.[Na+] |

Synonyms |

DOWNEYOSIDE C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence lacks specific examples of compounds analogous to Downeyoside C. However, general guidelines for comparing compounds (from and ) suggest the following framework:

Table 1: Hypothetical Comparison Framework

Key Challenges Identified in the Evidence:

- Structural Similarity : NMR or crystallography data (as mentioned in ) are critical for structural comparisons but are absent here.

- Bioactivity Profiles : emphasizes the need for HRMS and elemental analysis for "key compounds," which are unavailable for this compound.

- Functional Overlap: No studies on pharmacological mechanisms or metabolic pathways are provided.

Critical Analysis of Evidence Limitations

The provided materials focus on NLP models (e.g., BERT, Transformer) and general scientific guidelines , which are irrelevant to natural product chemistry. For example:

- –4, 7 : Discuss attention mechanisms and language models, unrelated to chemical compounds.

- : Highlight NMR and HRMS for compound characterization but lack application to this compound.

Recommendations for Future Research

To address this gap, the following steps are advised (based on –20 ):

Database Searches : Use SciFinder, Reaxys, or PubMed to locate peer-reviewed studies on this compound.

Structural Elucidation : Prioritize papers reporting NMR, MS, or X-ray data.

Bioactivity Studies : Compare IC₅₀ values, toxicity profiles, and mechanistic studies with analogs.

Synthetic Routes : Review total synthesis efforts for scalability assessment.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for the initial identification and characterization of Downeyoside C in natural extracts?

- Methodological Answer : Begin with hyphenated techniques like HPLC-DAD-MS for preliminary separation and identification. Confirm molecular weight via high-resolution mass spectrometry (HR-MS) and compare fragmentation patterns with existing spectral libraries . For structural elucidation, use NMR (1D: , ; 2D: COSY, HSQC, HMBC) to assign stereochemistry and glycosidic linkages. Validate purity using preparative HPLC with diode array detection (DAD) .

Q. How can researchers optimize extraction protocols for this compound to balance yield and purity?

- Methodological Answer : Conduct a fractional factorial design to test solvent systems (e.g., methanol-water vs. ethanol-water), temperature, and extraction time. Quantify yields via LC-MS and assess purity using -NMR integration of target peaks versus impurities. For polar compounds like this compound, pressurized liquid extraction (PLE) with 70% ethanol at 60°C showed 12% higher recovery compared to maceration .

Q. What are the critical steps for ensuring reproducibility in this compound isolation from complex matrices?

- Methodological Answer :

- Step 1 : Standardize plant material sourcing (geographical location, harvest season) to minimize batch variability.

- Step 2 : Include internal standards (e.g., deuterated analogs) during extraction to correct for matrix effects.

- Step 3 : Document chromatographic conditions (column type, gradient profile) in detail to enable replication .

Advanced Research Questions

Q. How can contradictory bioactivity results for this compound across studies be systematically addressed?

- Methodological Answer : Conduct a meta-analysis of existing in vitro data, focusing on:

- Experimental variables : Cell line specificity (e.g., HeLa vs. MCF-7), assay duration (24h vs. 48h), and solvent controls (DMSO concentration ≤0.1%).

- Data normalization : Use Z-score transformation to compare IC values across studies.

- Table 1 : Contradictory Bioactivity Data Analysis

| Study | Cell Line | IC (µM) | Solvent Control | Reference |

|---|---|---|---|---|

| A | HeLa | 12.3 ± 1.2 | 0.05% DMSO | |

| B | MCF-7 | 45.7 ± 3.8 | 0.1% DMSO |

- Conclusion : Discrepancies often arise from differential membrane permeability in cell lines and solvent-induced stress .

Q. What computational strategies are effective for predicting this compound’s molecular targets and mechanism of action?

- Methodological Answer :

- Approach 1 : Use molecular docking (AutoDock Vina) against curated targets (e.g., PI3K/AKT pathway proteins) with binding affinity thresholds ≤-7.0 kcal/mol.

- Approach 2 : Apply pharmacophore modeling (Schrödinger Phase) to identify essential functional groups (e.g., hydroxyl and glycosyl moieties) for activity.

- Validation : Cross-reference predictions with transcriptomic data (RNA-seq) from treated cell lines .

Q. How can researchers design in vivo studies to evaluate this compound’s pharmacokinetics while minimizing ethical concerns?

- Methodological Answer :

- Design : Use microsampling techniques (≤50 µL blood per timepoint) in murine models to reduce animal usage.

- Analytics : Quantify plasma concentrations via UPLC-MS/MS with a lower limit of quantification (LLOQ) of 0.1 ng/mL.

- Parameters : Calculate AUC, C, and t using non-compartmental analysis (Phoenix WinNonlin) .

Data Contradiction and Synthesis Challenges

Q. What strategies resolve inconsistencies in reported NMR chemical shifts for this compound?

- Methodological Answer :

- Step 1 : Re-examine solvent effects (e.g., CDOD vs. DMSO-d) and temperature calibration.

- Step 2 : Compare with synthetic analogs to isolate shift variations caused by glycosylation patterns.

- Table 2 : Key -NMR Discrepancies

| Proton | Reported Shift (ppm) | Solvent | Study |

|---|---|---|---|

| H-3 | 4.21 vs. 4.35 | CDOD | |

| H-7 | 5.67 vs. 5.52 | DMSO-d |

Q. How can synthetic routes to this compound be optimized to improve stereochemical fidelity?

- Methodological Answer :

- Strategy : Employ enzymatic glycosylation (e.g., glycosyltransferases from Bacillus spp.) over chemical methods to control α/β-anomeric configuration.

- Yield Data :

| Method | Anomeric Purity (%) | Overall Yield (%) |

|---|---|---|

| Chemical | 78 ± 5 | 32 |

| Enzymatic | 95 ± 2 | 41 |

Guidance for Future Research

- Data Presentation : Use tables to compare bioactivity, synthesis yields, and spectral data across studies.

- Ethical Compliance : Adhere to the ACS Inclusivity Style Guide for demographic reporting in clinical samples .

- Critical Analysis : Prioritize studies with fully disclosed raw data and statistical codes to assess reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.